(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate" is a nitro-substituted benzothiazole derivative featuring a Z-configuration imino linkage. Its structure comprises two benzothiazole moieties connected via a carbonylimino bridge, with a nitro group at the 6-position of one benzothiazole ring and an ethyl acetate substituent. Crystallographic studies, such as those employing the SHELX software suite , are critical for resolving its stereochemical configuration and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S2/c1-2-28-17(24)9-22-14-6-4-12(23(26)27)8-16(14)30-19(22)21-18(25)11-3-5-13-15(7-11)29-10-20-13/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBMMUVGLMQBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzothiazole with an appropriate acid chloride to form the benzothiazole core. This intermediate is then subjected to further functionalization to introduce the nitro and carbonyl groups, followed by esterification to obtain the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. Microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Nitro Group Reactivity
The 6-nitro substituent on the benzothiazole ring is electron-withdrawing, directing electrophilic substitution to meta positions and enabling reduction or nucleophilic aromatic substitution (NAS).
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Reduction to amine | H₂/Pd-C in ethanol, 25°C | 6-amino derivative | |
| NAS with thiols | K₂CO₃, DMF, 80°C | Substitution at nitro-bearing position |
Example : Reduction with H₂/Pd-C yields (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-aminobenzo[d]thiazol-3(2H)-yl)acetate , a precursor for further functionalization.
Imine (C=N) Bond Reactions
The imine group participates in hydrolysis and condensation reactions.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Benzo[d]thiazole-6-carboxylic acid | |
| Condensation | NH₂OH·HCl, EtOH, Δ | Oxazolidinone derivatives |
Mechanism : Hydrolysis under acidic conditions cleaves the imine bond, generating a carboxylic acid and a primary amine . Condensation with hydroxylamine forms a stable oxime .
Benzothiazole Ring Modifications
The benzothiazole core undergoes electrophilic substitution and ring-opening reactions.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | 4-bromo derivative | |
| Ring-opening | NaOH (aq.), 100°C | Thiolate intermediate |
Note : The nitro group deactivates the ring, limiting electrophilic reactivity to harsh conditions .
Ester Group Transformations
The ethyl acetate moiety undergoes hydrolysis, transesterification, and aminolysis.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Saponification | NaOH, EtOH/H₂O, reflux | Carboxylic acid derivative | |
| Aminolysis | NH₃, MeOH, 60°C | Amide product |
Example : Saponification yields (Z)-2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetic acid , enhancing water solubility .
Cyclization and Heterocycle Formation
Intramolecular reactions can form fused heterocycles.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Thermal cyclization | Toluene, 110°C | Thiazolo[5,4-b]pyridine derivatives |
Mechanism : The ester and imine groups facilitate cyclization under heat, forming a six-membered ring .
Radical and Photochemical Reactions
The nitro group and conjugated system enable radical pathways.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| UV-induced dimerization | UV light, benzene | Dimeric benzothiazole |
Note : Radical intermediates form via homolytic cleavage of the C–N bond in the nitro group .
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that compounds derived from the benzothiazole scaffold, including (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate, exhibit promising anticancer properties. For instance, benzothiazole derivatives have been identified as effective inhibitors of 17β-hydroxysteroid dehydrogenase Type 1, which is crucial in the development of breast cancer therapies .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that benzothiazole derivatives can inhibit pathways associated with inflammation and pain, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. Various studies have reported that these compounds possess broad-spectrum antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. The incorporation of different substituents on the benzothiazole ring can enhance these effects .
| Property | Activity | Reference |
|---|---|---|
| Anticancer | Inhibitor of 17β-HSD1 | |
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Antimicrobial | Broad-spectrum antibacterial activity |
Material Science Applications
Beyond biological applications, this compound may also find use in material science. The structural properties of benzothiazole derivatives allow them to be utilized in the development of sensors and organic electronic materials due to their electronic properties and stability under various conditions .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The nitro and carbonyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of this compound with structurally analogous benzothiazole derivatives reveals distinct differences in reactivity, biological activity, and physicochemical properties. Below is a detailed comparison based on available literature:
Table 1: Key Properties of (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate and Analogues
Key Findings :
Stereochemical Impact on Bioactivity : The Z-isomer demonstrates a 2.7-fold higher kinase inhibition potency compared to its E-isomer, likely due to optimal spatial alignment of the nitro and carbonyl groups for target binding .
Role of Substituents : The ethyl acetate side chain in the target compound enhances solubility (logP = 3.2) relative to simpler analogues like 6-nitrobenzothiazole-2-carboxamide (logP = 1.8), which correlates with improved bioavailability.
Crystallographic Precision : The target compound’s structure was resolved to 0.85 Å using SHELXL , outperforming analogues refined with other software. This high resolution confirms the Z-configuration and hydrogen-bonding networks critical for stability.
Reactivity: Unlike benzo[d]thiazole-6-carbonyl chloride, the target compound’s nitro and ester groups reduce electrophilicity, minimizing nonspecific protein interactions.
Biological Activity
(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the benzothiazole derivative class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 475.55 g/mol. Its structure comprises a benzo[d]thiazole core linked to an ethyl acetate group and a nitro substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.55 g/mol |
| Purity | ~95% |
Synthesis
The synthesis of (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions, including:
- Formation of the Benzo[d]thiazole Core : Cyclization of appropriate thiophenol derivatives with aldehydes.
- Introduction of the Nitro Group : Nitration reactions under controlled conditions.
- Esterification : Reaction with acetic acid derivatives to form the ethyl ester.
Antimicrobial Activity
Benzothiazole derivatives, including (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate, have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes or metabolic pathways.
Anticancer Potential
Research suggests that benzothiazole derivatives exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. The presence of the benzo[d]thiazole moiety allows for effective binding to DNA or RNA, potentially inhibiting essential cellular functions.
Anti-inflammatory Effects
Preliminary studies indicate that related compounds possess anti-inflammatory activity, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, offering therapeutic potential in inflammatory diseases.
Case Studies
- Antibacterial Activity : A study evaluated a series of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with nitro substitutions exhibited enhanced antibacterial activity compared to their non-nitro counterparts .
- Anticancer Efficacy : In vitro tests on human cancer cell lines demonstrated that certain benzothiazole derivatives induced cell cycle arrest and apoptosis, suggesting their potential as anticancer agents .
- Anti-inflammatory Mechanism : A recent investigation into benzothiazole compounds highlighted their ability to modulate inflammatory pathways, showing promise in treating conditions like arthritis and other inflammatory disorders .
Q & A
Q. What are the common synthetic routes for preparing (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of benzo[d]thiazole-2-amine intermediates via condensation of aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid, followed by recrystallization .
- Step 2 : Hydrazone formation by reacting the amine intermediate with hydrazine hydrochloride in ethylene glycol under reflux (2 hours), yielding 2-hydrazinylbenzo[d]thiazole derivatives .
- Step 3 : Coupling with a nitro-substituted benzothiazole carbonyl group using dry methanol and glacial acetic acid as a catalyst, followed by purification via recrystallization .
Key reagents include sodium thiocyanate, hydrazine hydrochloride, and glacial acetic acid. Yield optimization requires strict control of reaction time and temperature .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z/E configuration) and confirms nitro-group positioning, as demonstrated for analogous nitrobenzothiazole derivatives .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., imino and ester groups) and confirm substitution patterns .
- IR spectroscopy : Validates carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) functional groups .
- TLC monitoring : Ensures reaction completion using ethyl acetate/hexane solvent systems .
Q. What standard protocols assess the biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC (Minimum Inhibitory Concentration) .
- Docking studies : Computational modeling against target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity and mechanism .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to evaluate therapeutic index .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of the nitrobenzothiazole intermediate?
- Methodological Answer :
- Temperature control : Maintain reflux temperatures below 80°C during nitro-group introduction to prevent over-oxidation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or palladium catalysts to enhance regioselectivity in nitration steps .
- Solvent optimization : Replace methanol with DMF to improve solubility of nitro intermediates and reduce side reactions .
- Purification : Use column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane/ethyl acetate) to isolate high-purity nitrobenzothiazole derivatives .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
- Methodological Answer :
- Dynamic NMR studies : Perform variable-temperature H NMR to detect tautomeric equilibria or rotational barriers affecting peak splitting .
- DFT calculations : Compare experimental X-ray bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate conformational stability .
- Complementary techniques : Use mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, ruling out impurities .
Q. What environmental degradation pathways are predicted for this compound, and how can its ecological impact be evaluated?
- Methodological Answer :
- Abiotic degradation : Hydrolysis studies at varying pH (3–9) to assess ester group stability. Nitro groups may persist, requiring photolysis under UV light .
- Biotic degradation : Aerobic/anaerobic microbial degradation assays using soil slurry models to track metabolite formation via LC-MS .
- Ecotoxicity testing : Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC values .
Q. What safety protocols are critical during large-scale synthesis or handling of this compound?
- Methodological Answer :
- Nitro group hazards : Use explosion-proof equipment and avoid friction/sparks due to potential explosivity .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of toxic vapors (e.g., acetic acid, hydrazine) .
- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic solvents for incineration .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
